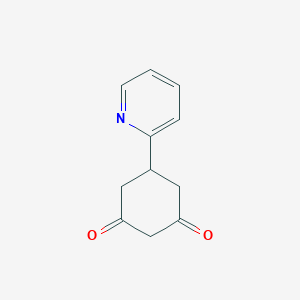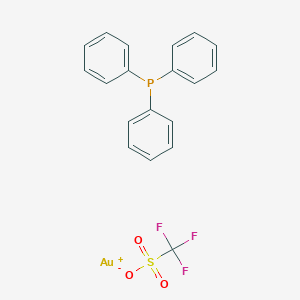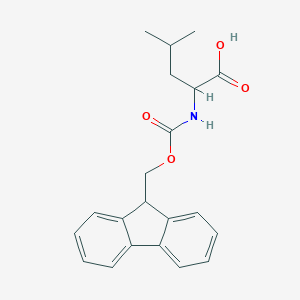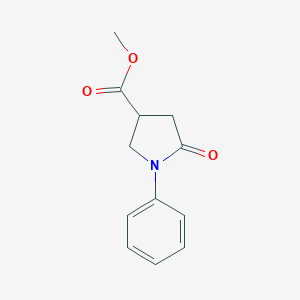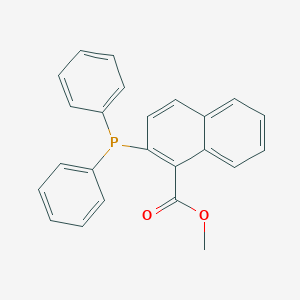
Methyl 2-diphenylphosphino-1-naphthoate
Übersicht
Beschreibung
“Methyl 2-diphenylphosphino-1-naphthoate” is a heterocyclic organic compound . It has a molecular formula of C24H19O2P .
Molecular Structure Analysis
The molecular structure of “Methyl 2-diphenylphosphino-1-naphthoate” is represented by the molecular formula C24H19O2P . The canonical SMILES representation is COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 .Wissenschaftliche Forschungsanwendungen
Catalysis in Asymmetric Hydroformylation : Diphosphine ligands like those related to Methyl 2-diphenylphosphino-1-naphthoate are studied for their role in asymmetric hydroformylation. They are used to improve selectivity for n-aldehyde formation in rhodium-catalyzed hydroformylation, with a correlation observed between the size of the natural bite angle of chelating diphosphines and the regioselectivity for formation of straight-chain aldehydes (Casey et al., 1992).
Organotin Compounds for Organic Light Emitting Diodes : Research has been conducted on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for applications in organic light-emitting diodes (OLEDs). These studies involve the complexation of similar phosphine compounds with diphenyltin oxide in acetonitrile (García-López et al., 2014).
Boronation and Formation of Cyclic Boronium Salts : Studies have shown the treatment of bis(diphenylphosphino)naphthalene with borane-dimethyl sulfide complex in solution affords monoborane adducts and, under certain conditions, unexpected formation of a cyclic dihydroboronium chloride (Owsianik et al., 2009).
Synthesis of Novel Nickel(II) Complexes for Ethylene Oligomerization : Novel chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II) complexes have been synthesized and characterized, displaying good catalytic activities for ethylene oligomerization in the presence of MAO cocatalyst (Sun et al., 2002).
Enantioselective Hydroboration of Olefins : Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene catalyze the hydroboration of indene, tetrahydronaphthalene, and a range of styrenes with high yields, regioselectivities, and enantiomer excesses of up to 97% (McCarthy et al., 2000).
Electroluminescence from Chelate Phosphine Oxide EuIII Complex : A study was conducted on the electroluminescence properties of a chelate phosphine oxide EuIII complex, demonstrating the compound's high thermal performance and potential application in electroluminescent devices (Xu et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-diphenylphosphanylnaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c1-26-24(25)23-21-15-9-8-10-18(21)16-17-22(23)27(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSZNKYBYBYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-diphenylphosphino-1-naphthoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

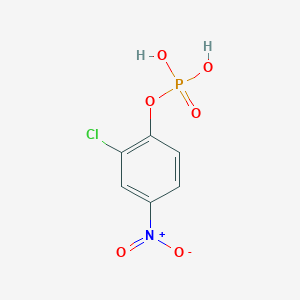
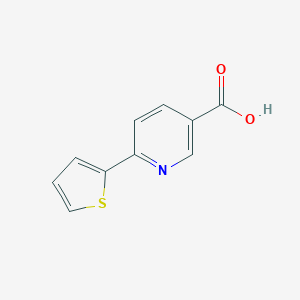
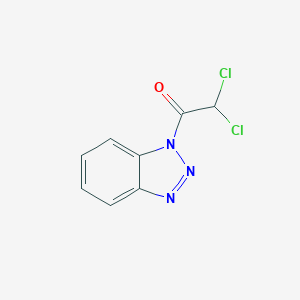

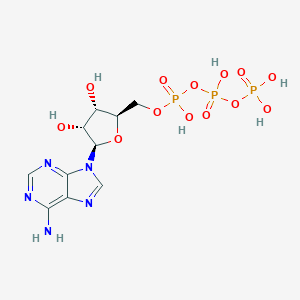
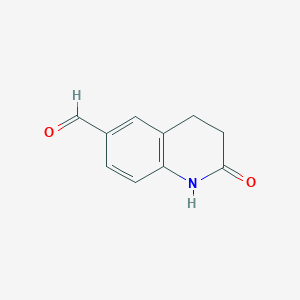
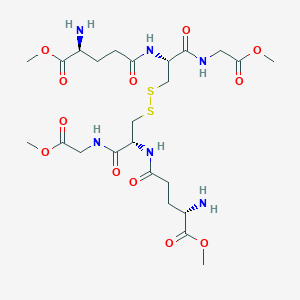
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)
